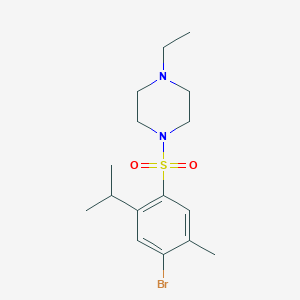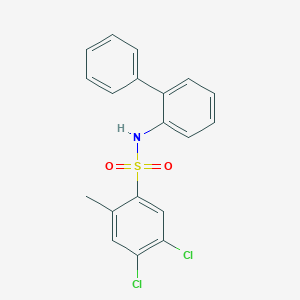
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound belongs to the class of sulfonamide-based compounds, which have been widely studied for their biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body. This compound has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH levels in the body. This compound has also been shown to inhibit the activity of cholinesterase, which can lead to an increase in the levels of acetylcholine in the body. These effects have potential implications for the treatment of various diseases, including Alzheimer's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine in lab experiments include its potential applications in medicinal chemistry and drug development. This compound has been extensively studied for its inhibitory activity against certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine. One potential direction is to further explore its potential applications in medicinal chemistry and drug development. This compound has shown promising results in inhibiting the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. Another potential direction is to study its potential toxicity and safety profile, which is crucial for its development as a drug candidate. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.
Synthesemethoden
The synthesis of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves a multistep process that includes the reaction of 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in various physiological processes. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
Eigenschaften
IUPAC Name |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2S/c1-5-18-6-8-19(9-7-18)22(20,21)16-10-13(4)15(17)11-14(16)12(2)3/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDGBQJCMCYMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)










